OdG1 -

OdG1

Catalog Number: EVT-245065
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OdG1 is classified as a modified nucleoside and is derived from the oxidation of deoxyguanosine. It is primarily found in DNA and is a product of oxidative stress, which can occur due to environmental factors like radiation or chemical exposure, as well as metabolic processes within the body. The presence of OdG1 in biological samples can indicate levels of oxidative damage to DNA.

Synthesis Analysis

Methods

The synthesis of OdG1 can be achieved through several methods, including:

  • Chemical Synthesis: This involves the oxidation of deoxyguanosine using oxidizing agents such as hydrogen peroxide or potassium permanganate. The process typically requires careful control of reaction conditions to avoid further degradation of the nucleoside.
  • Biological Synthesis: In vivo, OdG1 is produced through enzymatic reactions facilitated by reactive oxygen species (ROS) that modify deoxyguanosine during cellular metabolism.

Technical Details

In chemical synthesis, the reaction conditions (temperature, pH, and concentration) are critical for optimizing yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and verify the identity of OdG1.

Molecular Structure Analysis

Structure

OdG1 has a molecular formula of C10H12N5O4. Its structure consists of a deoxyribose sugar linked to an oxidized guanine base. The oxidation occurs at the 8-position of the guanine ring, which alters its hydrogen bonding properties and stability.

Data

  • Molecular Weight: 252.23 g/mol
  • Melting Point: Not specifically defined due to its instability under thermal conditions.
  • Solubility: Soluble in water and polar organic solvents.
Chemical Reactions Analysis

Reactions

OdG1 participates in various chemical reactions, particularly those involving DNA repair mechanisms. It can be excised by DNA glycosylases during base excision repair (BER), which is crucial for maintaining genomic integrity.

Technical Details

The reactivity of OdG1 is influenced by its oxidized state; it can form adducts with other biomolecules, leading to further DNA damage if not repaired. The kinetics of these reactions can be studied using spectroscopic methods to track changes in absorbance or fluorescence.

Mechanism of Action

Process

The mechanism by which OdG1 affects cellular processes primarily involves its role in DNA damage signaling. When incorporated into DNA, it can lead to mutations during replication if not repaired properly. The presence of OdG1 activates cellular repair pathways, including BER, which involves several enzymes such as:

  • DNA glycosylases: Recognize and remove damaged bases.
  • AP endonucleases: Cut the DNA backbone at apurinic/apyrimidinic sites.
  • DNA polymerases: Fill in gaps with correct nucleotides.

Data

Studies have shown that elevated levels of OdG1 correlate with increased mutation rates in various cell types, highlighting its significance as a biomarker for oxidative stress.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Stability: Sensitive to light and moisture; should be stored under inert gas conditions.

Chemical Properties

  • pH Range: Typically neutral to slightly acidic when dissolved.
  • Reactivity: Reacts with strong oxidizing agents; can form stable adducts with proteins and lipids under oxidative stress conditions.

Relevant analyses include spectrophotometric studies that assess its stability and reactivity under different environmental conditions.

Applications

OdG1 has several scientific applications:

  • Biomarker for Oxidative Stress: Used in clinical studies to assess oxidative damage in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
  • Research Tool: Employed in studies investigating DNA repair mechanisms and the effects of oxidative stress on cellular function.
  • Pharmaceutical Development: Potential target for drug development aimed at enhancing DNA repair processes or mitigating oxidative damage.
Introduction to OdG1 in Contemporary Research

Historical Context and Emergence in Pharmacological Literature

OdG1 (Ovarian Dysgenesis 1) first emerged in pharmacological literature through groundbreaking genetic studies in the mid-1990s. Researchers identified this condition when investigating hereditary hypergonadotropic ovarian failure in Finnish families, where affected females exhibited primary amenorrhea, underdeveloped secondary sexual characteristics, and elevated follicle-stimulating hormone (FSH) levels. The seminal discovery came in 1995 when Aittomäki et al. mapped the genetic basis of this disorder to chromosome 2p, specifically identifying inactivating mutations in the FSHR (follicle-stimulating hormone receptor) gene as the molecular foundation of ODG1 [9]. This established ODG1 (OMIM 233300) as a distinct clinical entity characterized by 46,XX karyotype with normal female internal genitalia but streak gonads [4] [9]. The Ala189Val (A189V) substitution in the extracellular ligand-binding domain of FSHR represented the first characterized mutation, shown to impair receptor trafficking to the cell membrane and disrupt normal signal transduction [9]. This historical breakthrough provided the first mechanistic understanding of how single-gene defects could cause isolated gonadal dysgenesis without extra-gonadal manifestations, distinguishing it from syndromes like Turner syndrome.

Table 1: Key Genetic Mutations Associated with OdG1 Pathology

GeneChromosomal LocusProteinMutation ExampleFunctional Consequence
FSHR2p16.3Follicle-stimulating hormone receptorAla189ValImpaired receptor trafficking to cell membrane
FSHR2p16.3Follicle-stimulating hormone receptorOther missense mutationsReduced ligand binding affinity
FSHR2p16.3Follicle-stimulating hormone receptorFrameshift/nonsenseComplete loss of receptor function

Research Significance in Target-Driven Drug Discovery

The significance of ODG1 research lies primarily in its role as a paradigm for targeted therapeutic interventions in endocrine disorders. As a monogenic cause of infertility, ODG1 provides an ideal model system for: (1) understanding FSH receptor structure-function relationships, (2) developing small molecule allosteric modulators that can rescue mutant receptor function, and (3) creating precision therapies for ovarian dysfunction [9]. Recent computational advances have accelerated ODG1 drug discovery, including machine learning approaches that predict transition states in biochemical reactions involving FSHR binding and activation [1]. These models rapidly identify molecular structures that might stabilize mutant FSHR conformations, enabling efficient screening of potential therapeutic compounds. The CD36-mediated endocytic pathway identified in pharmacological research also offers promising mechanisms for enhancing drug delivery to ovarian tissue, particularly for large-molecule compounds that could modulate FSHR function [6]. This receptor-mediated approach represents a novel strategy to overcome bioavailability challenges in ovarian-targeted pharmacotherapies.

Knowledge Gaps in OdG1 Mechanistic and Translational Studies

Despite decades of research, substantial knowledge gaps persist in ODG1 pathophysiology and treatment:

  • Molecular Pathogenesis Gaps: The precise structural alterations induced by A189V and other FSHR mutations remain incompletely characterized. While impaired membrane trafficking is established, the exact molecular chaperone interactions disrupted by these mutations require elucidation [9]. Additionally, the variable expressivity of identical mutations suggests epigenetic modifiers or environmental factors that modify phenotypic severity, none of which have been systematically identified [4].

  • Cellular Homeostasis Gaps: Research has inadequately characterized how mutant FSHR signaling disrupts folliculogenesis beyond initial follicle recruitment. The downstream transcriptional networks affected by impaired FSH signaling during critical developmental windows remain poorly mapped, particularly regarding oocyte-somatic cell interactions [4] [9].

  • Population-Specific Gaps: Existing ODG1 research predominantly focuses on European populations, creating significant geographical knowledge gaps regarding mutation prevalence, spectrum, and potential founder effects in diverse ethnic groups [5] [10]. This limitation impacts both diagnostic approaches and clinical trial design for targeted therapies.

  • Translational Research Gaps: There is a critical methodological gap in transitioning from FSHR structural knowledge to functional correction strategies. Current approaches lack efficient high-throughput systems for testing putative correctors of mutant FSHR folding and trafficking [2] [7]. Additionally, there is inadequate exploration of pharmacological chaperones specifically designed to stabilize misfolded mutant FSHR proteins.

Table 2: Key Knowledge Gaps in ODG1 Research

Research DomainSpecific GapResearch Priority
Molecular PathogenesisStructural basis of mutant FSHR misfoldingHigh-resolution receptor conformation mapping
Molecular PathogenesisEpigenetic modifiers of phenotypic expressionGenome-wide methylation studies
Cellular HomeostasisDownstream transcriptional networksSingle-cell transcriptomics of ovarian tissue
Population StudiesEthnic diversity in mutation spectrumGlobal population screening initiatives
Translational ResearchHigh-throughput correction screeningStem cell-derived ovarian cell models

Objectives and Hypotheses in Current OdG1 Research

Contemporary ODG1 research pursues several key objectives anchored in specific mechanistic hypotheses:

  • Receptor Rescue Hypothesis: Postulates that small molecule pharmacological chaperones can stabilize misfolded mutant FSHR proteins, enabling their trafficking to the cell membrane. Current studies aim to identify compounds that bind mutant FSHR during biosynthesis, promoting correct folding and membrane localization [1] [6]. Machine learning approaches are being deployed to screen chemical libraries for optimal structural features that specifically interact with mutant FSHR conformations while avoiding unintended activation [1].

  • Alternative Signaling Pathways Hypothesis: Proposes that compensation through other gonadotropin or growth factor receptors can bypass defective FSHR signaling. Research focuses on identifying agents that activate luteinizing hormone (LH) receptors or insulin-like growth factor (IGF) systems to stimulate follicular development independently of FSH signaling [4] [9].

  • Gene Editing Feasibility Objective: Explores whether CRISPR-based correction of FSHR mutations in ovarian stem cells could restore fertility potential. This emerging approach aims to develop precise genetic correction methods while addressing challenges related to delivery specificity and on-target efficiency in ovarian tissue [7].

  • Population-Specific Diagnostic Optimization: Seeks to establish cost-effective genetic screening protocols tailored to different ethnic populations based on variant prevalence data. This objective addresses the geographical knowledge gap by creating region-specific diagnostic algorithms [5] [10].

These research directions collectively address the identified knowledge gaps while maintaining focus on translating molecular insights into therapeutic strategies for ovarian dysgenesis. The integration of computational chemistry, functional genomics, and precision medicine approaches represents a multidimensional strategy to overcome the challenges in ODG1 therapeutics development [1] [6] [9].

Properties

Product Name

OdG1

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